2-(3-Bromophenoxy)acetamide
Overview
Description
The compound 2-(3-Bromophenoxy)acetamide is a synthetic molecule that is part of a broader class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss 2-(3-Bromophenoxy)acetamide, they do provide insights into similar bromophenoxy acetamide derivatives, which can be used to infer some of the characteristics and potential applications of the compound .
Synthesis Analysis
The synthesis of bromophenoxy acetamide derivatives is typically achieved through various synthetic pathways. For instance, the Leuckart synthetic pathway is mentioned as a method for developing novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which suggests that similar methods could be applicable for synthesizing 2-(3-Bromophenoxy)acetamide . Additionally, the synthesis of related compounds involves the use of spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS for characterization, and X-ray diffraction (XRD) studies for structural confirmation .
Molecular Structure Analysis
The molecular structure of bromophenoxy acetamide derivatives is characterized by the presence of an acetamide group and a bromophenoxy moiety. XRD studies have confirmed that these compounds can crystallize in various crystal systems, such as orthorhombic and monoclinic, with specific space groups . The dihedral angles between the benzene rings and the acetamide unit can vary, influencing the overall shape and properties of the molecule .
Chemical Reactions Analysis
The bromophenoxy acetamide derivatives are capable of engaging in intermolecular interactions, such as N–H…O hydrogen bonds and C–H…π contacts, which can stabilize their crystal structures . These interactions are crucial for the compound's reactivity and can be quantified using techniques like Hirshfeld surfaces and energy framework analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenoxy acetamide derivatives are influenced by their molecular structure and the presence of functional groups. The compounds exhibit unique physicochemical properties, which are studied using various spectroscopic techniques and theoretical calculations, such as density functional theory (DFT) . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Relevant Case Studies
Several of the papers discuss the potential pharmacological activities of bromophenoxy acetamide derivatives. For example, some derivatives have been assessed for their anticancer, anti-inflammatory, and analgesic activities, with certain compounds showing promising results against specific cancer cell lines and in pain relief . Molecular docking studies have also been performed to evaluate the antiviral activity of related compounds against targets like SARS-CoV-2 .
Scientific Research Applications
Antiviral Properties
2-(3-Bromophenoxy)acetamide derivatives have been explored for their potential antiviral properties. Notably, certain N-aryl derivatives containing the (ω-p-bromophenoxyalkyl)uracil moiety have demonstrated potent inhibitory activity against the human cytomegalovirus. One particular derivative, with a dodecane-1,12-diyl linker, showed significant virus inhibitory activity in vitro, suggesting the potential of these compounds in antiviral therapeutics Paramonova et al., 2020.
Antimicrobial Activities
Newer Schiff bases and Thiazolidinone derivatives of 2-(3-Bromophenoxy)acetamide have been synthesized and tested for their antimicrobial properties. Notably, a series of compounds derived from 2-(4-bromo-3-methyl phenoxy)acetohydrazide demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Fuloria et al., 2014.
Anticancer, Anti-Inflammatory, and Analgesic Activities
A series of 2-(substituted phenoxy)acetamide derivatives were synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly those with halogens on the aromatic ring, showed promising results in inhibiting cancer cell growth, reducing inflammation, and acting as analgesics. Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out for its potent activities, indicating the therapeutic potential of these derivatives Rani et al., 2014.
Natural Synthesis of Antimalarial Drugs
2-(3-Bromophenoxy)acetamide derivatives have also been used in the natural synthesis of antimalarial drugs. For example, N-(2-Hydroxyphenyl)acetamide, an intermediate in this synthesis, was obtained through chemoselective monoacetylation of the amino group of 2-aminophenol, using various acyl donors. This indicates the role of these derivatives in the production of antimalarial drugs, highlighting their importance in medicinal chemistry Magadum & Yadav, 2018.
Radical Scavenging Activity
Nitrogen-containing bromophenol derivatives from marine red algae, including compounds related to 2-(3-Bromophenoxy)acetamide, have shown potent radical scavenging activities. These compounds effectively scavenged DPPH radicals and displayed moderate activity against ABTS radicals, suggesting their potential as natural antioxidants in food or pharmaceutical products Li et al., 2012.
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGWLWAHXTFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428937 | |
Record name | 2-(3-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)acetamide | |
CAS RN |
214210-03-4 | |
Record name | 2-(3-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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